3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline
CAS No.: 895930-04-8
Cat. No.: VC2357966
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895930-04-8 |
|---|---|
| Molecular Formula | C10H10ClN3 |
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | 3-[(4-chloropyrazol-1-yl)methyl]aniline |
| Standard InChI | InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2 |
| Standard InChI Key | XGPQLTNNMJBPOQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl |
Introduction
Chemical Identification and Structure
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline is an aromatic compound with a distinct structure consisting of a 4-chloro-1H-pyrazole ring connected to an aniline group via a methylene bridge. This molecular arrangement creates a versatile chemical scaffold with multiple reactive sites that contribute to its utility in synthetic chemistry and medicinal research.
Identification Parameters
The compound is precisely identified through multiple chemical identifiers, as summarized in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 895930-04-8 |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | 3-[(4-chloropyrazol-1-yl)methyl]aniline |
| SMILES | C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl |
| InChI | InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2 |
| InChIKey | XGPQLTNNMJBPOQ-UHFFFAOYSA-N |
Table 1: Chemical identification parameters for 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline
Structural Features
The compound contains three key structural components that define its chemical behavior:
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A pyrazole heterocycle with a chlorine atom at the 4-position, contributing to its electronic properties and reactivity patterns
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A methylene (-CH₂-) bridging group that provides conformational flexibility between the aromatic systems
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An aniline group with a primary amine (-NH₂) at the meta-position, which serves as a key functionality for further derivatization
This structural arrangement creates a molecule with both electron-rich and electron-deficient centers, contributing to its versatility in chemical reactions and interactions with biological targets.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline is essential for its proper handling, storage, and application in research and development.
Salt Forms
The compound can exist in various salt forms, with the hydrochloride salt being the most commonly reported derivative:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 895930-04-8 | 1185338-03-7 |
| Molecular Formula | C₁₀H₁₀ClN₃ | C₁₀H₁₀ClN₃·HCl (C₁₀H₁₁Cl₂N₃) |
| Molecular Weight | 207.66 g/mol | 244.12 g/mol |
| Water Solubility | Limited | Enhanced |
Table 2: Comparison between the free base and hydrochloride salt forms
The hydrochloride salt formation significantly impacts the compound's physicochemical properties, particularly enhancing water solubility due to the ionization of the amine group. This property makes the salt form potentially more suitable for biological assays and pharmaceutical applications where aqueous solubility is crucial .
Chemical Stability
Synthesis Methods
Various synthetic approaches can be employed to prepare 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline, with the choice of method typically depending on the availability of starting materials, required scale, and specific application requirements.
Alternative Approaches
Alternative synthetic strategies may include:
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Reductive amination approaches using corresponding aldehydes
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Cross-coupling reactions with properly functionalized precursors
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Protection-deprotection sequences when direct methods lead to side reactions
Optimization of reaction conditions including solvent selection, temperature control, and catalyst systems is crucial for achieving high yields and purity.
Chemical Reactions
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline can participate in various chemical transformations, making it a versatile building block in organic synthesis.
Reactivity Patterns
The compound exhibits distinct reactivity patterns associated with its key functional groups:
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Amino Group Reactions: The primary amine can undergo typical reactions including:
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Acylation with acid chlorides or anhydrides
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Reductive amination with aldehydes or ketones
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Diazotization followed by various transformations
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Nucleophilic substitution reactions
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Pyrazole Ring Modifications: The pyrazole moiety can be modified through:
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Electrophilic substitution reactions (limited by the presence of chlorine)
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Metal-catalyzed cross-coupling reactions involving the C-Cl bond
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Nucleophilic substitution of the chlorine atom
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Methylene Bridge Reactions: The benzylic position can participate in:
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Oxidation reactions
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Radical-mediated transformations
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Deprotonation under strongly basic conditions
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Common Transformations
Specific transformations frequently employed with this compound include:
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Oxidized derivatives |
| Reduction | NaBH₄, LiAlH₄ | Reduced derivatives |
| Nucleophilic Substitution | Various nucleophiles | Substituted derivatives |
| Acylation | Acid chlorides, anhydrides | Amide derivatives |
| Cross-coupling | Pd catalysts, organometallic reagents | C-C bond formation products |
Table 3: Common chemical transformations of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline
These transformation capabilities enhance the compound's value as a versatile synthetic intermediate in medicinal chemistry and materials science applications.
Biological Activities and Applications
Compounds containing pyrazole and aniline moieties have demonstrated diverse biological activities, making 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline of particular interest in pharmaceutical research and drug discovery.
Research Applications
The compound has several important applications in scientific research:
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Chemical Intermediate: It serves as a valuable building block in the synthesis of more complex chemical entities with potential biological activity
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Pharmaceutical Development: The compound is used in medicinal chemistry programs exploring new therapeutic agents for various diseases
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Structure-Activity Relationship Studies: Its well-defined structure allows for systematic modification to probe structure-activity relationships in drug discovery efforts
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Agrochemical Research: Pyrazole derivatives have applications in agriculture as pesticides, herbicides, and plant growth regulators
Comparison with Similar Compounds
To better understand the unique properties and potential applications of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several structural analogs have been reported, each with distinctive characteristics:
Table 4: Comparison of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline with structural analogs
Structure-Property Relationships
The structural variations among these related compounds result in different physicochemical properties and potentially different biological activities:
These structure-property relationships are valuable in the design and optimization of new compounds with enhanced properties for specific applications.
Current Research Developments
Research involving 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline and related pyrazole derivatives continues to evolve, with several promising directions emerging in recent scientific literature.
Medicinal Chemistry Applications
Recent medicinal chemistry research has explored pyrazole-containing compounds similar to 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline for various therapeutic applications:
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Development of novel kinase inhibitors targeting cancer-related signaling pathways
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Design of anti-inflammatory agents with improved selectivity profiles
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Creation of antimicrobial compounds to address antibiotic resistance challenges
Structural Modification Strategies
Current research also focuses on structural modifications to enhance desired properties:
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Introduction of additional functional groups to improve target selectivity
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Modification of the linker region to optimize conformational preferences
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Exploration of alternative substituents on the pyrazole ring to fine-tune electronic properties
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Investigation of bioisosteric replacements to enhance metabolic stability
These ongoing research efforts highlight the continuing importance of pyrazole-containing compounds like 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline in contemporary medicinal chemistry and chemical biology.
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